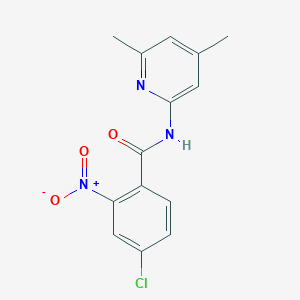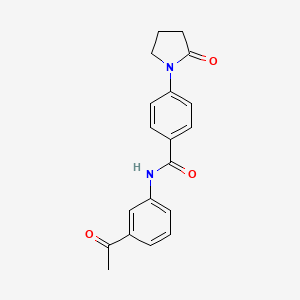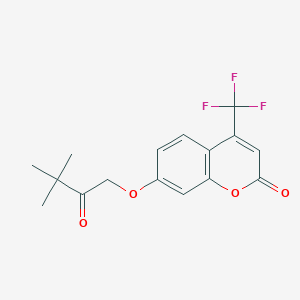
N-(3-fluorophenyl)-N'-2-pyridinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-N'-2-pyridinylurea (also known as AG-1478) is a synthetic compound that has been extensively studied for its potential use as a pharmaceutical agent. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a key signaling molecule involved in the regulation of cell growth and proliferation. AG-1478 has been shown to have a wide range of applications in scientific research, particularly in the fields of cancer biology and drug discovery.
作用机制
AG-1478 acts as a competitive inhibitor of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. By blocking EGFR signaling, AG-1478 induces cell cycle arrest and apoptosis in cancer cells. The specificity of AG-1478 for EGFR makes it a valuable tool for studying the role of this receptor in cancer biology.
Biochemical and Physiological Effects
AG-1478 has been shown to have a wide range of biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 phase, inhibits DNA synthesis, and promotes apoptosis. AG-1478 also inhibits the migration and invasion of cancer cells, which are key processes involved in metastasis. In addition, AG-1478 has been shown to enhance the efficacy of other cancer treatments, including chemotherapy and radiation therapy.
实验室实验的优点和局限性
AG-1478 has several advantages as a tool for scientific research. It is highly specific for EGFR, which allows researchers to study the role of this receptor in cancer biology with a high degree of precision. AG-1478 is also a potent inhibitor of EGFR, which means that it can be used at low concentrations, reducing the risk of off-target effects. However, AG-1478 has some limitations as a research tool. It is a synthetic compound that is not found in nature, which means that its effects on biological systems may not be fully understood. In addition, AG-1478 is a relatively expensive compound, which may limit its use in some research settings.
未来方向
There are several potential future directions for research on AG-1478. One area of interest is the development of new EGFR inhibitors that are more potent and selective than AG-1478. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to EGFR inhibitors, which could help to improve the efficacy of these drugs in cancer treatment. Finally, there is interest in the use of AG-1478 as a tool for studying the role of EGFR in other biological processes, such as wound healing and tissue regeneration.
合成方法
The synthesis of AG-1478 involves several steps, beginning with the reaction of 3-fluoroaniline with pyridine-2-carboxylic acid to form an intermediate product. This is then treated with phosgene and ammonia to yield the final product, N-(3-fluorophenyl)-N'-2-pyridinylurea. The synthesis of AG-1478 is a complex process that requires specialized equipment and expertise in organic chemistry.
科学研究应用
AG-1478 has been widely used in scientific research as a tool for investigating the role of EGFR in cancer biology. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, and colon cancer. AG-1478 has also been used to study the mechanisms of resistance to EGFR inhibitors, which is a major issue in cancer treatment.
属性
IUPAC Name |
1-(3-fluorophenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-4-3-5-10(8-9)15-12(17)16-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOGQDWMVJADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)



![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)


![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)
![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)


![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)
